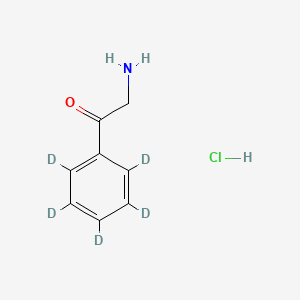

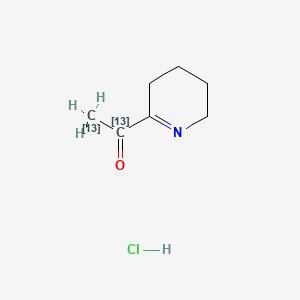

![molecular formula C19H21NO2 B587024 N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide CAS No. 22684-91-9](/img/structure/B587024.png)

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

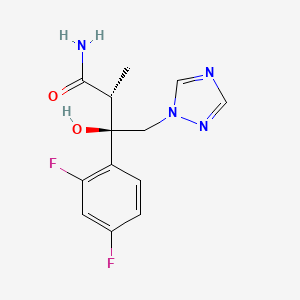

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide (hereafter referred to as N,N-Dimethyl-4-tetradecahydrodibenzo[b,e]oxepin-11-yl) is a chemical compound that has been studied extensively due to its versatile applications in both scientific research and industrial production. N,N-Dimethyl-4-tetradecahydrodibenzo[b,e]oxepin-11-yl is a member of the oxepin class of compounds, which are characterized by the presence of an oxepin ring system in their molecular structure. This compound has a wide range of potential applications due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Impurities

Research has delved into novel synthesis methods for related compounds, highlighting processes that might indirectly relate to N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide. For example, the study on omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors suggests a pathway for synthesizing similar complex molecules, focusing on reducing impurities and improving yield (S. Saini et al., 2019).

Advanced Oxidation Processes (AOPs)

The degradation of nitrogen-containing hazardous compounds using AOPs is an area of significant interest. These processes effectively mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This research could offer insights into the environmental impact and degradation mechanisms of this compound (Akash P. Bhat & P. Gogate, 2021).

Organocatalysis

The synthesis of heterocycles is crucial in pharmaceutical research. Studies focusing on the three-component synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlight the importance of these compounds in organic chemistry and pharmacology, potentially paralleling the synthesis and application of this compound (H. Kiyani, 2018).

Heterocyclic N-oxide Molecules

The diversity and potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications provide a framework for understanding the utility of this compound. These compounds are pivotal in metal complex formation, asymmetric catalysis, and demonstrating biological importance, including anticancer and antibacterial activities (Dongli Li et al., 2019).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods for functional resins highlight innovative approaches to material synthesis that could be applicable to this compound. These methods offer resource-efficient processes, potentially relevant for synthesizing and applying this compound in various fields (P. Cyganowski & D. Jermakowicz-Bartkowiak, 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide can be achieved through a multistep reaction pathway involving the use of various starting materials and reagents.", "Starting Materials": ["4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine", "dimethylamine", "hydrogen peroxide", "acetic acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: The starting material 4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine is reacted with dimethylamine in the presence of acetic acid to form N,N-dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine.", "Step 2: The N,N-dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine is then oxidized using hydrogen peroxide in the presence of acetic acid and sodium hydroxide to form N,N-dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide.", "Step 3: The N,N-dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide is then purified by filtration and washed with water to obtain the final product."] } | |

CAS-Nummer |

22684-91-9 |

Molekularformel |

C19H21NO2 |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 |

InChI-Schlüssel |

QJCSDPQQGVJGQY-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-] |

Kanonische SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |

Synonyme |

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide; N,N-Diethyldibenz[b,d]oxepin-11(6H),α-propylamine N-Oxide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2beta,3alpha,4beta)]-](/img/no-structure.png)

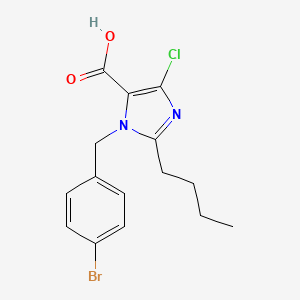

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)